molecular formula C15H12N2O B11872714 1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone

1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone

Cat. No.: B11872714
M. Wt: 236.27 g/mol
InChI Key: PUZXTJHPFAPFGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its broad range of biological activities and potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a valuable motif in medicinal chemistry due to its presence in various pharmacologically active compounds .

Preparation Methods

The synthesis of 1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This approach is favored for its efficiency and high yield. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

1-(4-(Imidazo[1,2-A]pyridin-3-YL)phenyl)ethanone can be compared with other imidazo[1,2-a]pyridine derivatives such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their pharmacological profiles and therapeutic applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structure and reactivity make it a valuable tool in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

1-(4-imidazo[1,2-a]pyridin-3-ylphenyl)ethanone

InChI

InChI=1S/C15H12N2O/c1-11(18)12-5-7-13(8-6-12)14-10-16-15-4-2-3-9-17(14)15/h2-10H,1H3

InChI Key

PUZXTJHPFAPFGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3

Origin of Product

United States

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